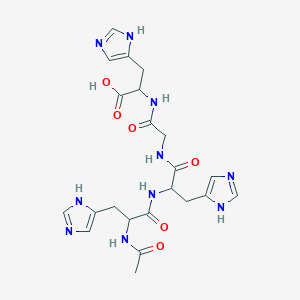

Ac-DL-His-DL-His-Gly-DL-His-OH

Description

Structure

2D Structure

Properties

Molecular Formula |

C22H28N10O6 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38) |

InChI Key |

JTUOJQYVOWCIHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Ac Dl His Dl His Gly Dl His Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ac-DL-His-DL-His-Gly-DL-His-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined and often automated approach to the assembly of peptide chains. scielo.br The synthesis of this compound via SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. scielo.brthermofisher.com This method simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. nii.ac.jp

Fmoc/tBu Chemistry Application to DL-Histidine

The most widely used strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. peptide.comnih.gov In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups such as tert-butyl (tBu). peptide.comnih.gov

For the synthesis of a peptide containing DL-histidine, a mixture of Fmoc-D-His(Trt)-OH and Fmoc-L-His(Trt)-OH would be used at the positions requiring a DL-histidine residue. The trityl (Trt) group is commonly used to protect the imidazole (B134444) side chain of histidine in Fmoc chemistry. peptide.com However, the imidazole nitrogen of histidine is a known catalyst for racemization, a process where the stereochemical integrity of the amino acid is lost. nih.gov This is a critical consideration when synthesizing peptides with defined stereochemistry at each chiral center.

The imidazole π-nitrogen can promote the enolization of activated histidine esters, leading to racemization. nih.gov While the Nτ-trityl protection is standard, it does not completely prevent this side reaction, especially during prolonged activation times or with the use of strong bases. nih.gov Therefore, alternative protecting groups for the imidazole side chain, such as the methoxybenzyloxymethyl (MBom) group, have been developed to minimize racemization. nih.gov The selection of the appropriate side-chain protecting group for histidine is crucial for maintaining the desired stereochemistry throughout the synthesis.

Coupling Reagents and Conditions for Stereochemical Integrity (Racemization Control) in DL-His Peptide Synthesis

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This is achieved using coupling reagents. The choice of coupling reagent and the reaction conditions are paramount to prevent racemization, especially for sensitive amino acids like histidine. nih.govpeptide.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to suppress racemization. bachem.com Phosphonium and aminium salts, such as BOP, PyBOP, HBTU, and HATU, are also highly efficient coupling reagents. bachem.com

To minimize racemization of histidine, several strategies can be employed:

Use of Additives: Additives like HOBt, 6-Cl-HOBt, or HOAt can suppress racemization. peptide.com

Acidic Coupling Conditions: Employing acidic coupling conditions, for instance with DIC/HOBt at ambient temperature, can help maintain the stereochemistry of even Nτ-protected histidine derivatives. nih.gov

In Situ Neutralization: This protocol can suppress guanidinylation, an irreversible termination of the peptide chain that can occur with uronium/aminium coupling reagents. peptide.com

Novel Coupling Reagents: Ynamides have been introduced as racemization-free coupling reagents for peptide synthesis, offering a mild and efficient alternative. organic-chemistry.org Another effective reagent, Boc-Oxyma, allows for racemization-free synthesis in both solid and liquid phases. rsc.org

A comparison of common coupling reagents and their suitability for controlling racemization is presented in the table below.

| Coupling Reagent/System | Key Features | Reference |

| DCC/HOBt or DIC/HOBt | Widely used carbodiimide-based method. The additive (HOBt) is crucial for suppressing racemization. | bachem.com |

| HBTU/DIPEA | A common aminium-based reagent, but the use of a strong base (DIPEA) can increase the risk of racemization for sensitive residues like histidine. | bachem.com |

| HATU/DIPEA | Generally considered more efficient and less prone to racemization than HBTU for sterically hindered couplings. | bachem.com |

| COMU | An Oxyma-based aminium reagent that shows excellent performance with low racemization. | acs.org |

| Ynamides | Novel reagents that enable highly efficient and racemization-free peptide bond formation under mild conditions. | organic-chemistry.org |

| Boc-Oxyma | An effective coupling reagent for simple, gentle, and racemization-free esterification, thioesterification, and amidation reactions. | rsc.org |

Optimization through Automated and Microwave-Assisted Peptide Synthesis

Modern peptide synthesis has been significantly advanced by the advent of automated and microwave-assisted technologies. creative-peptides.comnih.gov Automated peptide synthesizers perform the repetitive steps of deprotection, washing, coupling, and capping, leading to increased efficiency and reproducibility. nanbiosis.es

Microwave-assisted peptide synthesis (MAPS) utilizes microwave energy to accelerate the chemical reactions involved in SPPS. creative-peptides.comnih.govnih.gov This technology can dramatically reduce synthesis times, often from days to hours, while also improving the purity of the final product. creative-peptides.comnih.gov Microwave heating can enhance coupling efficiency, especially for "difficult" sequences that are prone to aggregation. peptide.comresearchgate.net

For the synthesis of this compound, a microwave-assisted protocol could offer several advantages:

Reduced Racemization: Studies have shown that aqueous microwave-assisted synthesis of histidine-containing peptides can be performed with low levels of racemization. nih.gov

Improved Coupling Efficiency: Microwave irradiation can help overcome the challenges associated with the coupling of sterically hindered or aggregation-prone sequences. researchgate.net

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable alternative, particularly for large-scale production or for specific synthetic challenges. researchgate.net In LPPS, the peptide is synthesized in a homogenous solution, and the intermediate products are isolated and purified after each step. researchgate.net

A potential strategy for the solution-phase synthesis of this tetrapeptide could involve a fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together. This can sometimes be more efficient than a stepwise approach for longer peptides.

Purification and Analytical Verification of Synthetic this compound

Following cleavage from the solid support (in SPPS) or the final deprotection step (in LPPS), the crude synthetic peptide must be purified and its identity and purity verified. lcms.cz

Chromatographic Separation of Diastereomers and Reaction By-products

The synthesis of a peptide containing DL-amino acids will result in a mixture of diastereomers. In the case of this compound, there will be multiple stereoisomers due to the three DL-histidine residues. The separation of these diastereomers is a significant challenge. nih.govdntb.gov.ua

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the purification and analysis of synthetic peptides. nih.govdntb.gov.uaresearchgate.net The separation of diastereomers by RP-HPLC on achiral stationary phases is possible because diastereomers have different physicochemical properties, which can lead to different retention times. nih.govdntb.gov.ua The separation is influenced by factors such as the peptide's secondary structure and nearest-neighbor interactions of the L- and D-amino acid residues. nih.gov

Other chromatographic techniques that can be employed for the separation of peptide diastereomers include:

Hydrophilic Interaction Chromatography (HILIC): This technique is particularly useful for the separation of polar compounds. nih.gov

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge. scispace.com

Chiral Chromatography: The use of a chiral stationary phase can directly separate enantiomers and diastereomers. waters.com

In addition to diastereomers, other impurities may be present in the crude product, such as deletion sequences, truncated peptides, and products of side reactions (e.g., aspartimide formation if aspartic acid were present). nih.govdoi.org RP-HPLC is also effective in separating these by-products from the desired peptide. lcms.cz

Analytical Verification: Once purified, the identity and purity of the synthetic peptide must be confirmed. Standard analytical techniques include:

Mass Spectrometry (MS): Used to determine the molecular weight of the peptide, confirming the correct sequence has been synthesized. biosynth.com

Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide. biosynth.com

Peptide Sequencing: Edman degradation or tandem mass spectrometry (MS/MS) can be used to determine the exact amino acid sequence. biosynth.comcreative-proteomics.com

The combination of these purification and analytical methods is essential to obtain and verify the structure of the target peptide, this compound, and to isolate specific diastereomers if required.

Purity Assessment Techniques for Oligopeptides

The purity of a synthetic oligopeptide like this compound is critical to ensure that the biological or chemical properties observed are attributable to the target molecule and not to contaminants. Current time information in Bangalore, IN. A variety of analytical techniques are employed to assess the purity of the crude peptide after synthesis and to confirm the purity of the final, purified product. peptide.com

The most common impurities in peptide synthesis include deletion sequences (where one or more amino acids are missing), truncated sequences, and products of side reactions such as incomplete deprotection. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing peptide purity. peptide.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the peptide mixture is passed through a column containing a non-polar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water), often containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. lcms.cz The peptide and its impurities are separated based on their hydrophobicity. The purity is typically determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks, detected by UV absorbance at around 210-230 nm. Current time information in Bangalore, IN.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in significantly higher resolution and faster analysis times. Current time information in Bangalore, IN. This enhanced resolution is particularly valuable for separating closely related impurities from the main peptide peak. Current time information in Bangalore, IN.

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by providing a precise molecular weight. peptide.com Electrospray ionization (ESI) is a common technique used to generate ions of the peptide, which are then analyzed. bachem.com The observed molecular weight should match the calculated theoretical mass of this compound. MS can also be coupled with liquid chromatography (LC-MS), allowing for the mass of each separated peak in the chromatogram to be determined, which aids in the identification of impurities. lcms.cz Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, confirming the correct order of amino acids. bachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the peptide, including the conformation and the environment of individual atoms. While less common for routine purity checks, it can be a powerful tool for detailed characterization and for identifying subtle structural variations or impurities that may not be resolved by other techniques.

The following table summarizes the primary techniques used for the purity assessment of synthetic oligopeptides.

| Technique | Principle of Operation | Information Provided |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase gradient. lcms.cz | Quantitative purity assessment (percentage purity), retention time. |

| Ultra-Performance Liquid Chromatography (UPLC) | A high-resolution version of HPLC using smaller particle size columns for improved separation efficiency and speed. Current time information in Bangalore, IN. | Higher resolution separation of impurities, faster analysis times. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. peptide.com | Confirms molecular weight of the target peptide and helps identify impurities. bachem.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC/UPLC with the detection capabilities of MS. lcms.cz | Provides mass information for each peak separated by chromatography, aiding in impurity identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Confirms the chemical structure, provides information on peptide conformation and purity. |

Advanced Structural Elucidation and Conformational Analysis of Ac Dl His Dl His Gly Dl His Oh

Spectroscopic Approaches for Secondary and Supramolecular Structure Determination

A combination of spectroscopic methods is essential to probe the conformational landscape of Ac-DL-His-DL-His-Gly-DL-His-OH. These techniques provide complementary information on its secondary structure, the spatial arrangement of its constituent atoms, and its dynamic properties in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of peptides in solution at an atomic level. chemrxiv.orgauremn.org.br It provides detailed information about covalent structure, conformation, and dynamics by probing the magnetic properties of atomic nuclei.

The structural assignment of this compound begins with one-dimensional (1D) and two-dimensional (2D) NMR experiments. A 1D ¹H NMR spectrum provides an initial overview of all the protons in the molecule, with distinct chemical shift regions corresponding to amide, aromatic, alpha, and beta protons. chemrxiv.orguzh.ch However, due to significant resonance overlap in a peptide of this size, 2D correlation spectra are required for unambiguous assignment. uzh.ch

For a complete structural characterization, a suite of 2D NMR experiments would be employed:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify protons that are part of the same amino acid residue (spin system) by revealing correlations between all protons within that system. For instance, a TOCSY spectrum would show a correlation from an amide proton (NH) to the α- and β-protons of the same histidine residue.

Correlation Spectroscopy (COSY): COSY reveals scalar coupling between protons that are typically two or three bonds apart, helping to confirm intra-residue connectivities.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically <5 Å), regardless of whether they are on the same or different residues. NOESY is critical for determining the peptide's sequence and tertiary structure by observing cross-peaks between adjacent residues (e.g., between an alpha proton on residue i and the amide proton on residue i+1).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. An ¹H-¹⁵N HSQC spectrum is particularly useful as it displays one peak for each N-H bond, providing a unique fingerprint of the peptide backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming residue identities. pnas.org

| Proton Type | Typical Chemical Shift Range (ppm) | Residues in this compound |

| Acetyl (CH₃) | ~2.0 | Ac |

| Amide (NH) | 7.5 - 9.0 | His-1, His-2, Gly-3, His-4 |

| Imidazole (B134444) C2-H | 7.5 - 8.5 | His-1, His-2, His-4 |

| Imidazole C4/5-H | 6.8 - 7.5 | His-1, His-2, His-4 |

| α-Protons (Hα) | 3.7 - 4.8 | His-1, His-2, Gly-3, His-4 |

| β-Protons (Hβ) | ~3.2 | His-1, His-2, His-4 |

The histidine imidazole side chain has a pKa near physiological pH (~6.0), allowing it to exist in three states: a positively charged (protonated) form and two neutral tautomers (Nε2-protonated, known as the τ tautomer, and Nδ1-protonated, the π tautomer). nih.govmeihonglab.comacs.org Small changes in pH can significantly alter the protonation state, which in turn affects the peptide's structure and function. nih.govmeihonglab.com

NMR is exceptionally sensitive to these changes. The chemical shifts of the imidazole ring's protons (Hδ2, Hε1) and carbons (Cδ2, Cε1), as well as the nitrogen atoms (Nδ1, Nε2), are diagnostic of the protonation state. nih.govnih.govuni-halle.de By conducting NMR titrations where spectra are acquired at various pH values, one can monitor the chemical shift changes to determine the pKa of each histidine residue in the peptide. nih.govnih.govacs.org

Protonated State: Both imidazole nitrogens are protonated, resulting in characteristic downfield shifts for ring carbons and protons.

Neutral Tautomers: The chemical shifts differ significantly between the τ and π tautomers. For instance, the ¹³Cδ2 chemical shift is a clear indicator of the HNδ1 tautomeric state. acs.orguni-halle.de The chemical shift of a non-protonated nitrogen is around 250 ppm, while a protonated nitrogen resonates around 170-180 ppm. uni-halle.de

This analysis is crucial for understanding how the peptide might behave in different biological environments. nih.gov

| Histidine State | ¹Hδ2 Shift (ppm) | ¹Hε1 Shift (ppm) | ¹³Cδ2 Shift (ppm) | ¹³Cε1 Shift (ppm) |

| Cationic (Protonated) | ~8.7 | ~7.4 | ~128 | ~137 |

| Neutral (Nτ-H) | ~7.7 | ~7.1 | ~118 | ~139 |

| Neutral (Nπ-H) | ~7.1 | ~7.7 | ~134 | ~134 |

Note: These are representative values; actual shifts are sensitive to the local environment.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. youtube.com This technique is highly sensitive to the chiral environment of chromophores, making it an invaluable tool for analyzing the secondary structure of peptides and proteins. bioanalysis.innih.govyoutube.comnih.gov

For this compound, the primary chromophore of interest for secondary structure analysis is the peptide (amide) bond. In the far-UV region (190-250 nm), the CD spectrum provides a distinct signature for different types of regular secondary structures. bioanalysis.invlabs.ac.in

α-Helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Shows a single negative band around 215-220 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative band near 200 nm and a weak positive or near-zero signal above 210 nm.

The presence of both D- and L-histidine residues in the sequence complicates the CD analysis. Since D- and L-enantiomers produce mirror-image CD spectra, the resulting spectrum for this compound will be a complex superposition of signals. If the peptide adopts a random coil conformation, the chiral contributions might partially cancel out, leading to a low-intensity spectrum. However, if it forms a defined structure where the D- and L-residues are in specific spatial arrangements, a unique and interpretable CD signal could emerge.

| Secondary Structure | Characteristic CD Wavelengths (nm) | Ellipticity |

| α-Helix | ~222, ~208, ~192 | Negative, Negative, Positive |

| β-Sheet | ~218, ~195 | Negative, Positive |

| Random Coil | ~200 | Strong Negative |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. shimadzu.com It is a sensitive technique for probing the secondary structure of peptides by analyzing the vibrational frequencies of the polypeptide backbone, particularly the amide bands. nih.govuwec.edu

The most informative band for secondary structure analysis is the Amide I band , which appears between 1600 and 1700 cm⁻¹. This band is primarily associated with the C=O stretching vibration of the peptide backbone. shimadzu.comnih.gov The exact frequency of the Amide I band is sensitive to the hydrogen-bonding pattern within the peptide, which is unique for each type of secondary structure. nih.gov

α-Helical structures typically show an Amide I band in the range of 1650–1658 cm⁻¹.

β-Sheet structures absorb in the 1620–1640 cm⁻¹ range.

Random Coil conformations are associated with a broader band around 1640–1650 cm⁻¹.

β-Turns can be identified by bands at higher frequencies, around 1660-1695 cm⁻¹. nih.gov

By deconvoluting the Amide I band of the FTIR spectrum for this compound, it is possible to estimate the relative proportions of different secondary structural elements present in the sample. shimadzu.com

| Secondary Structure | Amide I Band Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| Random Coil | 1640 - 1650 |

| β-Turn | 1660 - 1695 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and primary structure (amino acid sequence) of peptides.

For this compound, an initial high-resolution mass spectrum would be acquired to confirm its elemental composition by matching the experimentally measured accurate mass with the calculated theoretical mass.

To confirm the sequence, tandem mass spectrometry (MS/MS) is employed. In this method, the peptide ion (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed. nih.gov The fragmentation typically occurs at the peptide bonds, leading to predictable series of fragment ions. uab.edu

b-ions: Fragments containing the N-terminus.

y-ions: Fragments containing the C-terminus.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of histidine has been shown to influence fragmentation, often leading to enhanced cleavage at its C-terminal side, which would be a characteristic feature in the MS/MS spectrum of this peptide. nih.gov

| Fragment Ion | Sequence | Calculated Monoisotopic Mass (Da) |

| b₁ | Ac-His | 180.077 |

| b₂ | Ac-His-His | 317.136 |

| b₃ | Ac-His-His-Gly | 374.157 |

| y₁ | His-OH | 156.067 |

| y₂ | Gly-His-OH | 213.088 |

| y₃ | His-Gly-His-OH | 350.147 |

| y₄ | His-His-Gly-His-OH | 487.206 |

Note: Masses calculated for singly charged ions. DL- and L-His have the same mass.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthetic peptide like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm). This accuracy allows for the determination of the elemental composition of the peptide, providing strong evidence for its identity and purity.

For this compound, HRMS would be used to compare the experimentally measured monoisotopic mass with the theoretically calculated mass. The high resolution distinguishes the desired peptide from impurities, even those with very similar nominal masses.

Table 1: Theoretical Mass Calculation for this compound This table presents the calculated molecular formula and corresponding accurate mass for the neutral peptide and its common protonated forms observed in positive-ion mode mass spectrometry.

| Attribute | Value |

| Molecular Formula | C₂₄H₃₁N₁₁O₆ |

| Calculated Monoisotopic Mass (Neutral) | 585.2459 Da |

| Protonated Species [M+H]⁺ | 586.2537 Da |

| Doubly Protonated Species [M+2H]²⁺ | 293.6308 m/z |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of the peptide. In a typical MS/MS experiment, the protonated molecule of the peptide (e.g., the [M+H]⁺ ion at m/z 586.25) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). This fragmentation primarily occurs at the peptide amide bonds, leading to the formation of a series of characteristic fragment ions.

The resulting fragments are mainly classified as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between consecutive peaks in the b-ion or y-ion series, the sequence of amino acids can be deduced.

The presence of histidine residues is known to influence fragmentation patterns. Cleavage at the C-terminal side of histidine can be enhanced, a phenomenon initiated by proton transfer from the histidine side chain. Furthermore, the immonium ion of histidine at m/z 110.0718 is a characteristic low-mass fragment that can confirm the presence of this residue in the peptide structure.

Table 2: Theoretical m/z Values of Major Fragment Ions for this compound This table lists the expected mass-to-charge ratios for the primary b- and y-type fragment ions that would be generated during tandem mass spectrometry (CID) of the singly protonated peptide.

| Ion Type | Sequence | Theoretical m/z |

| b₁ | Ac-His | 181.0822 |

| b₂ | Ac-His-His | 318.1411 |

| b₃ | Ac-His-His-Gly | 375.1625 |

| y₁ | His-OH | 156.0768 |

| y₂ | Gly-His-OH | 213.0982 |

| y₃ | His-Gly-His-OH | 350.1571 |

Peptide Mapping and De Novo Sequencing Strategies

For a short, synthetic peptide like this compound, traditional peptide mapping involving enzymatic digestion is not typically necessary. Instead, the term can refer to the comparative analysis of its chromatographic and mass spectrometric data against a well-characterized reference standard to confirm its identity and purity. This process is crucial in quality control environments.

De novo sequencing, however, is a highly relevant strategy. This approach determines the peptide's amino acid sequence directly from the MS/MS spectrum without relying on a database. For a novel or synthetic peptide containing non-standard (D-amino acids) residues, database searching is ineffective. The sequencing process involves identifying fragment ion series (like the b- and y-ions listed in Table 2) and calculating the mass differences between adjacent ions to identify each amino acid residue in the chain. Automated algorithms and manual interpretation are used to piece together the full sequence from the fragmentation data.

Investigation of Crystalline and Assembled States of this compound by X-ray Diffraction and Scattering

The solid-state structure of this compound can be investigated using X-ray based techniques. Single-crystal X-ray diffraction (XRD), if suitable crystals can be grown, provides the most detailed atomic-level information, revealing precise bond lengths, angles, and the three-dimensional packing of molecules in the crystal lattice. For histidine-rich peptides, crystal packing is often influenced by hydrogen bonding involving the imidazole side chains and the peptide backbone.

In cases where single crystals are not obtainable, X-ray powder diffraction (XRPD) can offer valuable information about the sample's crystallinity and unit cell parameters. Moreover, techniques like small-angle X-ray scattering (SAXS) are powerful for studying the self-assembled states of peptides in solution. Peptides containing mixed chirality are known to self-assemble into diverse nanostructures, such as nanotubes, nanofibers, or nanotapes. The specific arrangement of D- and L-histidine in this peptide could drive the formation of unique, ordered supramolecular structures stabilized by intermolecular interactions.

Table 3: Potential Supramolecular Structures Based on Chirality This table summarizes nanostructures that have been observed in studies of self-assembling peptides where molecular chirality is a key determining factor.

| Peptide Chirality | Commonly Observed Assembled Structures | Potential Driving Forces |

| Homochiral (all-L or all-D) | Helical nanofibers, twisted ribbons | Stereospecific hydrogen bonding, π-stacking |

| Heterochiral (mixed D and L) | Nanotubes, nanotapes, flat sheets | Interdigitation of side chains, formation of unique hydrogen bond networks, phenylalanine zippers |

| Racemic (equal D and L) | Crystalline nanosheets, hydrogels | Formation of distinct packing arrangements not accessible to pure enantiomers |

Impact of DL-Chirality on the Solution Conformation of this compound

Analysis of Helical and Turn Structures Induced by DL-Histidine Stereochemistry

While extended structures are common, the specific sequence of this compound may also favor more compact turn-like structures. The glycine residue, lacking a side chain, is conformationally flexible and is often found in β-turns, which reverse the direction of the polypeptide chain. A turn could be nucleated around the Gly residue, stabilized by hydrogen bonds between the flanking His residues.

The incorporation of D-amino acids can also induce or stabilize specific turn or helical structures. For instance, a D-amino acid can be accommodated within a right-handed α-helix, though it may introduce a local distortion. More commonly, specific sequences of L- and D-amino acids can form various types of tight turns (e.g., Type I' or II' β-turns).

The protonation state of the histidine imidazole side chains (pKa ≈ 6.0-6.5) will be highly influential. At acidic pH, the positively charged side chains would repel each other, likely favoring an extended conformation. At neutral or slightly basic pH, the uncharged imidazole rings could participate in hydrogen bonding or π-stacking, potentially stabilizing more compact or self-assembled structures. This pH-dependent conformational switching is a hallmark of histidine-rich peptides.

Metal Ion Coordination Chemistry of Ac Dl His Dl His Gly Dl His Oh

Role of Histidine Imidazoles as Primary Metal-Binding Motifs in Ac-DL-His-DL-His-Gly-DL-His-OH

The three histidine residues in this compound are the primary sites for metal ion coordination. The imidazole (B134444) side chain of histidine contains two nitrogen atoms, Nπ and Nτ, which can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal ions nih.gov. The specific nitrogen atom involved in coordination can depend on the surrounding environment and the nature of the metal ion.

The presence of multiple histidine residues in the peptide sequence allows for the formation of stable chelate complexes, where the peptide wraps around the metal ion, forming multiple coordination bonds. This chelation effect significantly enhances the stability of the resulting metal-peptide complex compared to coordination with individual histidine molecules. The flexibility of the peptide backbone, interspersed with a glycine residue, allows the histidine imidazoles to orient themselves favorably to satisfy the geometric preferences of the coordinating metal ion.

Stoichiometry and Thermodynamics of Metal-Peptide Complex Formation

The interaction between this compound and metal ions can be characterized by its stoichiometry (the molar ratio of metal to peptide in the complex) and its thermodynamic parameters (affinity, enthalpy, and entropy). Typically, peptides rich in histidine can form 1:1 complexes with metal ions, although other stoichiometries are possible depending on the concentration of reactants and the pH of the solution researchgate.net.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Enthalpy Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a metal ion to a peptide. This allows for the determination of the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction in a single experiment acs.orglibretexts.orgacs.org. The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).

A typical ITC experiment involves the stepwise injection of a metal ion solution into a solution containing the peptide. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting binding isotherm provides information about the affinity of the interaction, while the magnitude of the heat changes is related to the enthalpy.

Table 1: Representative Thermodynamic Data for Metal-Histidine Peptide Interactions Determined by ITC

| Peptide System | Metal Ion | Stoichiometry (n) | Binding Affinity (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |

| Model His-rich Peptide | Cu(II) | 1 | 1.2 x 10⁶ | -10.5 | -7.4 |

| Model His-rich Peptide | Zn(II) | 1 | 5.8 x 10⁴ | -4.2 | 8.1 |

| Model His-rich Peptide | Ni(II) | 1 | 2.1 x 10⁵ | -6.8 | 2.3 |

pH-Dependent Coordination Behavior of this compound with Metal Ions

The coordination of metal ions to this compound is highly dependent on the pH of the solution. The imidazole side chain of histidine has a pKa value of approximately 6.0. Below this pH, the imidazole ring is protonated and positively charged, which prevents it from effectively binding to positively charged metal ions due to electrostatic repulsion acs.org. As the pH increases above 6.0, the imidazole group becomes deprotonated and neutral, making the nitrogen lone pairs available for coordination.

Furthermore, at higher pH values, the amide protons of the peptide backbone can also be deprotonated and participate in metal coordination. This leads to the formation of different complex species with varying coordination environments as the pH changes. Potentiometric titrations are often used to study these pH-dependent equilibria and determine the pKa values of the coordinating groups.

Coordination Modes and Geometries with Divalent Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II))

The coordination geometry of the metal-peptide complex is determined by the electronic configuration of the metal ion and the nature of the coordinating ligands.

Copper (II): Cu(II) ions typically prefer a square planar or distorted octahedral geometry. With histidine-containing peptides, Cu(II) often coordinates to four nitrogen atoms in a square-planar arrangement, which can be provided by the imidazole groups of the histidine residues and, at higher pH, deprotonated amide nitrogens jofamericanscience.org.

Zinc (II): Zn(II) ions have a flexible coordination geometry and can readily adopt tetrahedral, square pyramidal, or octahedral arrangements jocpr.comresearchgate.net. This flexibility allows zinc to bind to a variety of sites within a protein or peptide. In complexes with histidine-rich peptides, Zn(II) is often found in a tetrahedral or octahedral geometry, coordinated to the imidazole nitrogens and potentially water molecules or other available donors asianpubs.orgresearchgate.net.

Nickel (II): Ni(II) can form both octahedral and square planar complexes. With peptides containing multiple histidines, Ni(II) can initially form an octahedral complex at lower pH, and then transition to a more stable square planar geometry at higher pH as amide nitrogens deprotonate and coordinate to the metal center nih.gov.

Spectroscopic Probes for Metal-Induced Conformational and Electronic Changes in this compound

Various spectroscopic techniques can be employed to investigate the structural and electronic changes that occur in this compound upon metal ion binding. These methods provide valuable insights into the coordination environment of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as the Cu(II) ion (a d⁹ system). EPR spectroscopy can provide detailed information about the coordination geometry and the nature of the ligands bound to the paramagnetic metal center.

The EPR spectrum of a Cu(II)-peptide complex is characterized by its g-values and hyperfine coupling constants (A-values). These parameters are sensitive to the symmetry of the ligand field around the copper ion and the type of atoms directly coordinated to it. For instance, the number of nitrogen atoms coordinated to the Cu(II) can often be determined from the superhyperfine structure observed in the EPR spectrum.

Table 2: Representative EPR Parameters for Cu(II) in Different Coordination Environments

| Coordination Environment | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) |

| Tetragonal (4N) | 2.20-2.25 | 2.05-2.07 | 180-200 |

| Tetragonal (3N, 1O) | 2.25-2.30 | 2.06-2.08 | 160-180 |

| Tetragonal (2N, 2O) | 2.30-2.35 | 2.07-2.09 | 140-160 |

Note: This table provides typical ranges of EPR parameters for Cu(II) in different nitrogen and oxygen donor environments, which are relevant for its coordination with peptides like this compound.

UV-Visible Spectroscopy for Ligand-to-Metal Charge Transfer Transitions

The coordination of metal ions to the peptide this compound can be effectively monitored using UV-Visible (UV-Vis) spectroscopy. This technique is particularly insightful for characterizing the electronic transitions that occur upon complex formation, most notably the d-d transitions of the metal ion and the highly intense Ligand-to-Metal Charge Transfer (LMCT) transitions.

LMCT is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. libretexts.org This process results in the formal reduction of the metal center and is contingent on the ligand having relatively high-energy lone pairs of electrons and the metal ion possessing low-lying empty or partially filled orbitals. The imidazole side chains of the three histidine residues in this compound provide the necessary nitrogen donor atoms with available lone pairs, making this peptide a suitable ligand for inducing LMCT upon coordination with transition metal ions like copper(II).

LMCT bands are characteristically intense, with molar absorptivity (ε) values often exceeding those of the much weaker d-d transitions. libretexts.org In studies of copper(II) complexes with pseudopeptidic ligands, intense LMCT transitions are typically observed in the UV region, between 200–315 nm. rsc.org Research on a similar tripeptide, His-Gly-His, complexed with Cu(II) in the presence of a peroxide species, identified a distinct UV-Vis feature at a maximum absorption wavelength (λmax) of 366 nm, which was assigned to an LMCT from the peroxide ligand to the Cu(II) center. acs.org This complex also displayed a d-d transition band at a λmax of 600 nm. acs.org

The specific wavelengths and intensities of LMCT bands for this compound complexes would depend on the specific metal ion, the coordination geometry, and the pH of the solution, which influences the protonation state of the imidazole and amide groups. The coordination typically involves the imidazole nitrogen atoms and, at higher pH values, the deprotonated amide nitrogens of the peptide backbone. mdpi.comnih.gov

Below is a table summarizing typical UV-Visible spectroscopic data for Cu(II) complexes with histidine-containing peptides, which can be considered representative for a complex formed with this compound.

| Complex | Transition Type | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| [CuII(His-Gly-His)(OOH)]+ | LMCT (-OOH → CuII) | 366 | 2600 | acs.org |

| [CuII(His-Gly-His)(OOH)]+ | d-d | 600 | 200 | acs.org |

| Generic Cu(II)-Pseudopeptide Complex | LMCT | 200-315 | Not Specified | rsc.org |

| Generic Cu(II)-Pseudopeptide Complex | d-d | 498-526 | Not Specified | rsc.org |

Biomimetic Applications: this compound as a Model for Metalloprotein Active Sites

The peptide this compound, with its three histidine residues, serves as an excellent synthetic model for the active sites of various metalloproteins. nih.gov Histidine is one of the most common metal-coordinating amino acids in proteins, and its imidazole side chain is crucial for the function of numerous metalloenzymes. nih.gov By mimicking the coordination environment provided by histidine residues in a natural protein, small peptides like this compound allow for detailed spectroscopic and mechanistic studies that might be difficult to perform on the much larger and more complex native proteins. nih.gov

A primary application of such biomimetic models is in the study of copper- and zinc-containing enzymes. For instance, the active site of Cu,Zn-superoxide dismutase (CuZnSOD) features a copper ion coordinated by four histidine imidazoles and a zinc ion coordinated by three histidines and an aspartate, with an imidazolato bridge linking the two metal centers. nih.gov Peptides containing multiple histidines are synthesized to model this active site and to understand the factors governing the stability and reactivity of the enzyme. nih.gov The study of these models provides insights into how the protein environment fine-tunes the properties of the metal ions for their specific biological functions.

Furthermore, histidine-rich peptides are used to investigate the mechanisms of copper uptake and transport in biological systems. The human copper transporter Ctr1, for example, has histidine-rich domains that are believed to play a direct role in acquiring copper ions from serum proteins. nih.gov Model peptides help to characterize the affinity and coordination of both Cu(I) and Cu(II) at these histidine-rich motifs.

Another area of application is in modeling the active sites of iron-sulfur proteins. While cysteine is the most common ligand for iron-sulfur clusters, some, like Rieske proteins, feature coordination by two histidine residues in addition to two cysteines. researchgate.net Synthetic peptides containing both cysteine and histidine have been used to create [2Fe-2S] clusters, demonstrating that small peptides can indeed coordinate these clusters and exhibit similar reduction potentials to their corresponding proteins. researchgate.net This research is vital for understanding the evolution of electron transport chains and the prebiotic roles of metallopeptides.

The versatility of this compound allows it to be a structural and functional mimic for a range of metalloprotein active sites where multiple histidine coordination is a key feature. These studies contribute to a fundamental understanding of enzyme mechanisms and can aid in the design of artificial metalloenzymes with novel catalytic activities. nih.gov

Catalytic and Mechanistic Investigations of Ac Dl His Dl His Gly Dl His Oh

Exploration of Ac-DL-His-DL-His-Gly-DL-His-OH as an Organocatalyst

Short peptides have emerged as a significant class of organocatalysts, acting as minimalistic versions of enzymes capable of facilitating a variety of chemical transformations. nih.gov Within this class, peptides containing histidine are of particular interest due to the versatile catalytic nature of the imidazole (B134444) side chain. nih.govrsc.org The presence of three histidine residues in the this compound sequence suggests a high potential for catalytic activity. The catalytic efficiency of such peptides is often correlated with the number and strategic placement of these histidine residues. acs.org

Histidine-rich peptides have been shown to catalyze reactions such as hydrolysis and C-C bond formation. rsc.orgrsc.org For instance, dendrimers with surface-exposed histidine residues effectively catalyze the hydrolysis of esters. acs.org Similarly, linear and cyclic histidine-containing peptides have demonstrated hydrolase-like activity, particularly when coordinated with metal ions, though many function as true organocatalysts without metal cofactors. rsc.orgrsc.org The acetylated N-terminus (Ac-) and the free C-terminal carboxyl group (-OH) of the target peptide provide stability against degradation by exopeptidases and can influence solubility and substrate interaction, further enhancing its potential as a robust organocatalyst in various reaction media.

Potential for Asymmetric Catalysis Driven by DL-Chirality and Histidine Functionality

Asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer or diastereomer over another, is a cornerstone of modern synthetic chemistry. Peptides are intrinsically chiral molecules and are well-suited for this purpose. nih.govnih.gov The unique feature of this compound is its mixed "DL" chirality, containing both D- and L-histidine residues. This heterochirality can induce specific secondary structures, such as β-turns or helical folds, that are different from those adopted by their homochiral (all-L or all-D) counterparts. nih.gov

This defined three-dimensional arrangement creates a specific chiral pocket or environment around the catalytically active histidine side chains. nih.gov When a substrate binds within this pocket, the peptide's stereochemistry can dictate the trajectory of the incoming reagent, leading to a stereoselective outcome. The combination of the chiral scaffold provided by the DL-peptide backbone and the functional catalysis of the histidine imidazole groups presents a powerful strategy for asymmetric induction. ethz.chacs.org Research on other peptide catalysts has shown that their modular nature allows for fine-tuning of stereoselectivity, and it is plausible that this compound could be an effective catalyst for stereoselective transformations such as Michael additions or aldol (B89426) reactions. nih.govethz.ch

Reaction Scope and Substrate Specificity in Model Organic Transformations

Based on the known reactivity of histidine-based catalysts, the potential reaction scope for this compound is broad. The most studied reaction for such peptides is the hydrolysis of esters, particularly p-nitrophenyl acetate (B1210297) (pNPA), which serves as a common model substrate to screen for hydrolase activity. rsc.org The imidazole side chains can act as nucleophiles or general bases to facilitate the cleavage of the ester bond.

Beyond simple hydrolysis, acyl transfer reactions are a probable activity. libretexts.org The peptide could catalyze the transfer of an acyl group from a donor molecule to an acceptor, a reaction fundamental to biological processes and synthetic chemistry. nih.gov Furthermore, the demonstrated success of peptide catalysts in various C-C bond-forming reactions suggests that this compound could be active in transformations like aldol reactions, Michael additions, and Robinson annulations. nih.govnih.govresearchgate.net The substrate specificity would be dictated by the shape and electronic properties of the chiral pocket created by the peptide's folded structure, likely favoring substrates that can form specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) with the catalyst.

| Reaction Type | Model Substrates | Catalytic Role of Histidine | Potential Outcome |

|---|---|---|---|

| Ester Hydrolysis | p-Nitrophenyl acetate (pNPA), Fluorogenic esters | Nucleophilic catalyst, General base | Ester cleavage to acid and alcohol |

| Acyl Transfer | Thioesters, Activated esters | Nucleophilic catalyst, General acid/base | Amide or new ester formation |

| Michael Addition | Enals, Nitroolefins, Malonates | Substrate activation via iminium ion intermediate capture | Enantioselective C-C bond formation |

| Aldol Reaction | Aldehydes, Ketones | Enamine/Iminium catalysis, General acid/base | Enantioselective β-hydroxy carbonyl products |

Kinetic and Mechanistic Elucidation of Catalytic Pathways

The mechanism of catalysis by this compound would likely mirror those established for other histidine-containing catalysts. For an acyl transfer or hydrolysis reaction, the pathway is proposed to begin with the formation of a non-covalent catalyst-substrate complex. acs.org This is followed by a nucleophilic attack from a deprotonated imidazole nitrogen of a histidine residue on the carbonyl carbon of the substrate. This step forms a covalent acyl-imidazole intermediate via a tetrahedral transition state. libretexts.org

Subsequently, the acyl-imidazole intermediate reacts with a nucleophile (water for hydrolysis, or an amine/alcohol for acyl transfer), regenerating the free catalyst and releasing the product. The other histidine residues can play crucial roles in this process. For instance, a second, protonated histidine could stabilize the negatively charged tetrahedral intermediate (acting as an "oxyanion hole"), while a third could act as a general acid or base to facilitate proton transfers, effectively shuttling protons where needed. acs.orgnih.gov Kinetic studies, such as analyzing the reaction rate at different pH values, could confirm the role of the imidazole group (pKa ≈ 6-7), as the catalytic rate would be expected to depend on its protonation state. acs.org

Role of Histidine Imidazole in the Catalytic Cycle (e.g., General Acid-Base Catalysis)

The imidazole side chain of histidine is uniquely suited for catalysis because its pKa is near physiological pH, allowing it to function as either a proton donor (general acid) or a proton acceptor (general base) during a reaction. nih.gov In the catalytic cycle of this compound, the three imidazole groups can act cooperatively to enhance catalytic efficiency.

A plausible cooperative mechanism for ester hydrolysis is as follows:

General Base Catalysis : One neutral histidine imidazole removes a proton from a water molecule, increasing its nucleophilicity for attack on the ester carbonyl.

Nucleophilic Catalysis : Alternatively, a neutral histidine can directly attack the ester carbonyl to form a covalent acyl-histidine intermediate. acs.org

General Acid Catalysis : A second, protonated (imidazolium) histidine can donate a proton to the oxygen of the leaving group, making it a better leaving group and facilitating the breakdown of the tetrahedral intermediate. This same protonated histidine can also stabilize the negative charge that develops on the carbonyl oxygen in the transition state. acs.org

This bifunctional nature allows the peptide to manage the proton transfers that are critical for many organic reactions, mimicking the function of catalytic triads (e.g., Ser-His-Asp) found in the active sites of many natural enzymes. acs.org

Implications for Prebiotic Chemistry and Enzyme Evolution Studies

The study of small, catalytically active peptides like this compound has profound implications for understanding the origins of life. In the context of prebiotic chemistry, such peptides serve as models for "protoenzymes." Research has shown that simple dipeptides like histidyl-histidine can catalyze the formation of peptide bonds under plausible prebiotic conditions, suggesting that short histidine-containing peptides could have played a role in the non-ribosomal synthesis and elongation of peptides on early Earth. nih.govnih.gov The catalytic activity of such molecules implies that functional peptides could have arisen from a random pool of amino acids, providing a pathway from simple organic molecules to the complex machinery of life. nih.govnih.gov

Furthermore, these simple catalysts offer insights into the evolution of modern enzymes. The dipeptide seryl-histidine is considered a potential evolutionary precursor to complex serine proteases. nih.gov A slightly more complex peptide like this compound, with multiple cooperating catalytic residues, could represent an intermediate step in the evolutionary path toward more sophisticated and efficient enzymatic active sites. Studying its catalytic capabilities and structural properties helps to bridge the conceptual gap between simple prebiotic catalysts and the highly optimized enzymes that characterize modern biology. nih.govnih.gov

Self Assembly and Supramolecular Architectures of Ac Dl His Dl His Gly Dl His Oh

Fundamental Principles of Peptide Self-Assembly Applicable to DL-His-Containing Sequences

The self-assembly of peptides is a spontaneous process where individual peptide molecules associate through non-covalent interactions to form ordered, stable, and larger structures. wikipedia.orgnih.gov This "bottom-up" approach is governed by the amino acid sequence, which dictates the balance of forces driving the assembly. nih.gov For Ac-DL-His-DL-His-Gly-DL-His-OH, the presence of multiple histidine residues is a key determinant of its assembly behavior. Histidine is a versatile amino acid in self-assembly due to its imidazole (B134444) side chain, which can participate in hydrogen bonding, aromatic stacking, and metal coordination, and its protonation state is sensitive to pH. researchgate.netpeymantaeidi.net

The process of self-assembly generally follows a nucleation-and-growth mechanism, where monomers first form small, unstable aggregates (nuclei) that then grow into larger, more stable structures. researchgate.net The inclusion of both D- and L-histidine residues introduces stereochemical diversity. While peptides composed of a single enantiomer often form well-ordered fibrillar structures, sequences with mixed chirality can lead to different assembly pathways and morphologies due to steric hindrance and altered packing arrangements. nih.govrsc.org The alternation of L- and D-amino acids can induce turn structures or favor specific sheet-like assemblies. rsc.org

Role of Non-Covalent Interactions in Driving Self-Assembly (Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)

The formation of supramolecular structures by this compound is driven by a delicate balance of several non-covalent interactions. nih.govrsc.org These weak, reversible interactions collectively provide the stability for the assembled architecture. nih.gov

Hydrogen Bonding: This is a primary driving force in peptide self-assembly, particularly in the formation of secondary structures like β-sheets. rsc.org The peptide backbones of this compound can form intermolecular hydrogen bonds, leading to the formation of extended networks. The imidazole rings of the histidine residues can also act as both hydrogen bond donors and acceptors, further contributing to the stability of the assembly. researchgate.net

Hydrophobic Interactions: Although histidine is generally considered a polar amino acid, the partial aromatic character of its imidazole ring can contribute to hydrophobic interactions, especially when shielded from the aqueous environment within the core of an assembly. dovepress.com These interactions are crucial for the initial aggregation of peptides in aqueous solutions. acs.org

Electrostatic Interactions: The charge state of the histidine residues is highly dependent on the pH of the solution. nih.gov The pKa of the imidazole side chain is approximately 6.0. Below this pH, the side chains are protonated and positively charged, leading to electrostatic repulsion that can inhibit or alter self-assembly. gatech.edunih.gov At pH values above the pKa, the neutral imidazole groups can participate more readily in other forms of interaction, promoting assembly. This pH-dependent charge introduces a "switch" to control the assembly process. gatech.edu

π-π Stacking: The aromatic imidazole rings of the histidine residues can engage in π-π stacking interactions. researchgate.net This type of interaction contributes to the ordering and stabilization of the assembled structures, often playing a significant role in the formation of fibrillar or tape-like morphologies.

The interplay of these forces is summarized in the table below.

| Non-Covalent Interaction | Role in Assembly of this compound | Key Contributing Residues |

| Hydrogen Bonding | Primary driver for β-sheet formation and structural stability. | Peptide backbone, Histidine (imidazole ring) |

| Hydrophobic Interactions | Promotes initial aggregation in aqueous solution. | Histidine (imidazole ring) |

| Electrostatic Interactions | Modulates assembly based on pH; repulsion at low pH, attraction/neutrality at higher pH. | Histidine (imidazole ring) |

| π-π Stacking | Stabilizes and orders the assembly through aromatic ring interactions. | Histidine (imidazole ring) |

Morphological Characterization of Assembled Structures (e.g., Nanofibrils, Nanotubes, Coacervates)

Peptides with sequences similar to this compound are known to form a variety of nanostructures, with the final morphology being highly dependent on the assembly conditions. nih.gov Common structures include:

Nanofibrils: These are elongated, thread-like structures with diameters on the nanometer scale. nih.gov They are often formed through the hierarchical assembly of β-sheets. acs.org The presence of alternating D- and L-amino acids can influence the twist and morphology of these fibrils. nih.gov

Nanotubes: Hollow, cylindrical structures can also be formed, often through the self-assembly of cyclic peptides or by the curling of planar peptide sheets. nih.govresearchgate.net Histidine-containing peptides have been shown to form nanotubes under certain conditions. rsc.org

Coacervates: These are liquid-like droplets that form through a process of liquid-liquid phase separation. ntu.edu.sg This type of assembly is often driven by electrostatic interactions and can be sensitive to ionic strength and pH, making it a plausible morphology for a charged peptide like protonated this compound. ntu.edu.sg

The morphology of the assembled structures can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). nih.govacs.org

| Supramolecular Structure | Typical Formation Conditions | Probable Driving Interactions |

| Nanofibrils | Neutral or slightly basic pH | Hydrogen bonding, π-π stacking |

| Nanotubes | Specific solvent conditions, controlled pH | Hydrogen bonding, hydrophobic interactions |

| Coacervates | Acidic pH, specific ionic strength | Electrostatic interactions |

Influence of DL-Chirality on Supramolecular Handedness and Assembly Kinetics

The presence of both D- and L-histidine residues in the peptide sequence has a profound impact on the resulting supramolecular structures. Chirality at the molecular level can be transferred and amplified to the macroscopic level of the assembly. rsc.org

Supramolecular Handedness: Peptides composed of a single enantiomer (all-L or all-D) will typically self-assemble into structures with a specific helical twist or handedness (e.g., left-handed or right-handed fibrils). nih.gov In a sequence with mixed chirality like this compound, this is more complex. The alternating chirality can disrupt the formation of a uniform helical twist, potentially leading to flatter, ribbon-like structures or fibrils with a different pitch. In some cases, racemic or near-racemic mixtures can form unique crystalline structures not observed with the pure enantiomers. rsc.orgacs.org

Assembly Kinetics: The rate of self-assembly can also be affected by mixed chirality. The introduction of D-amino acids into an L-peptide sequence can alter the packing efficiency, potentially slowing down or speeding up the assembly process depending on the specific sequence. nih.gov Studies on racemic mixtures of aromatic amino acids have shown that they can exhibit faster aggregation rates and form more robust structures compared to their enantiomerically pure counterparts. acs.org

Modulation of Self-Assembly by Environmental Factors (pH, Ionic Strength, Metal Ions)

The self-assembly of this compound is highly tunable by external stimuli due to the properties of the histidine residues.

pH: As previously discussed, pH is a critical factor. At low pH (below the pKa of histidine, ~6.0), the imidazole rings are protonated and positively charged. The resulting electrostatic repulsion can prevent or disrupt assembly. gatech.edu As the pH is raised above 6.0, the imidazole groups become deprotonated and neutral, which can trigger self-assembly into well-defined structures like nanofibers. nih.govacs.org This pH-responsiveness allows for the creation of "smart" materials that assemble or disassemble in response to changes in acidity. gatech.edu

Ionic Strength: The addition of salt to the peptide solution can modulate electrostatic interactions. At low pH where the peptide is charged, increasing the ionic strength can screen the electrostatic repulsion between peptide molecules, thereby promoting assembly. nih.govresearchgate.net This effect is due to the counter-ions from the salt clustering around the charged groups on the peptide. nih.gov

Metal Ions: The imidazole side chain of histidine is an excellent ligand for coordinating with various metal ions, such as Cu²⁺, Zn²⁺, and Ni²⁺. researchgate.netrsc.org The introduction of these metal ions can induce or significantly alter the self-assembly process. Metal ion coordination can act as a bridge between peptide molecules, leading to the formation of distinct nanostructures and in some cases, conferring catalytic activity to the assembled material. rsc.org

| Environmental Factor | Effect on Self-Assembly | Mechanism |

| pH | Controls the on/off state of assembly. | Protonation/deprotonation of histidine's imidazole ring, altering electrostatic repulsion. |

| Ionic Strength | Modulates the extent and morphology of assembly. | Screening of electrostatic charges by salt ions. |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Induces and directs the formation of specific structures. | Coordination with histidine's imidazole ring, creating cross-links. |

Rational Design Strategies for Tailored this compound Based Supramolecular Materials

The predictable response of histidine-containing peptides to environmental cues allows for the rational design of functional materials. acs.orgresearchgate.net By understanding the fundamental principles of its self-assembly, this compound could be engineered for specific applications.

One strategy involves using the peptide as a building block for creating pH-responsive hydrogels. nih.gov By controlling the pH, the peptide could be induced to assemble into a fibrillar network that entraps water, forming a gel. This gel could then be disassembled by lowering the pH.

Another design approach is to exploit the metal-binding properties of the histidine residues. researchgate.net By introducing metal ions, it may be possible to create catalytic nanomaterials where the assembled peptide structure provides a scaffold that enhances the activity of the coordinated metal ions. rsc.org The mixed chirality of the peptide could also be a design element, potentially leading to materials with unique chiroptical properties or altered biological interactions. nih.gov The design of such materials relies on a thorough understanding of how sequence and environmental factors control the final supramolecular architecture. nih.gov

Future Research Directions and Advanced Research Perspectives for Ac Dl His Dl His Gly Dl His Oh

Integration of Ac-DL-His-DL-His-Gly-DL-His-OH into Bio-Inspired Materials Science

The unique properties of histidine make it a valuable component in the design of bio-inspired materials. researchgate.netnih.gov The imidazole (B134444) side chain of histidine can act as a versatile ligand for metal ions and its protonation state is sensitive to pH, making it a "smart" building block for materials that can respond to environmental stimuli. researchgate.netpnas.org Future research could focus on leveraging these properties of this compound to create novel functional materials.

Histidine-rich peptides are known to self-assemble into complex supramolecular structures. researchgate.netacs.org This self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-π stacking of the imidazole rings. acs.org The resulting nanostructures, which can include nanotubes, nanosheets, and hydrogels, have potential applications in nanotechnology, biomedicine, and optoelectronics. researchgate.net The alternating DL-chirality in this compound could lead to unique, hierarchical assemblies not observed in homochiral peptides. nih.gov The incorporation of both D and L amino acids can significantly influence the packing, morphology, and viscoelastic properties of the resulting materials. nih.gov

Furthermore, the metal-coordinating ability of the histidine residues could be exploited to create metallo-materials with tailored catalytic or mechanical properties. nih.gov For instance, inspired by the role of zinc-histidine cross-links in the self-healing of mussel byssal threads, this compound could be integrated into polymer networks to create self-healing hydrogels. nih.govudel.edu The specific coordination geometry and strength would be influenced by the stereochemistry of the histidine residues, offering a route to fine-tune the material's properties.

Table 1: Potential Applications in Bio-Inspired Materials Science

| Application Area | Potential Role of this compound | Key Features to Exploit |

| Smart Hydrogels | pH-responsive cross-linking agent or gelator. | pH-sensitivity of histidine imidazole groups. pnas.org |

| Self-Healing Polymers | Dynamic cross-linker through metal-histidine coordination. | Reversible metal-ion binding. nih.gov |

| Nanocatalysis | Scaffold for stabilizing catalytically active metal nanoparticles. | Self-assembly and metal coordination. rsc.org |

| Biosensors | Recognition element for specific metal ions or pH changes. | Specificity of histidine for metal ions. nih.gov |

Engineering Hybrid Systems with this compound Components

The functional properties of this compound make it an attractive candidate for incorporation into hybrid material systems. Such systems combine the unique features of the peptide with the bulk properties of other materials like polymers or inorganic nanoparticles, leading to synergistic functionalities. nih.gov

One promising direction is the development of peptide-polymer conjugates. nih.govyoutube.com By attaching this compound to a synthetic polymer backbone, it may be possible to create materials with enhanced stability, processability, and specific biological interactions. For example, histidine-rich peptides have been incorporated into polymers to facilitate endosomal escape in drug and gene delivery systems, a process triggered by the "proton sponge" effect of the histidine residues in the acidic environment of the endosome. researchgate.netkcl.ac.uk The DL-amino acid composition of this peptide could also enhance resistance to enzymatic degradation, a key advantage for in vivo applications. lifetein.comnih.gov

Another avenue of research is the use of this peptide to functionalize the surface of nanoparticles. The histidine residues can act as anchor points to immobilize the peptide onto metal or metal oxide surfaces. acs.org This could be used to create highly stable and biocompatible nanoparticles for biomedical imaging or targeted drug delivery. The peptide coating could also confer pH-responsive properties to the nanoparticles, allowing for controlled release of a therapeutic payload in response to specific physiological cues, such as the acidic microenvironment of a tumor.

Table 2: Examples of Potential Hybrid Systems

| Hybrid System Type | Description | Potential Functionality |

| Peptide-Polymer Conjugates | Covalent attachment of the peptide to a polymer backbone (e.g., PEG, polyurea). nih.gov | Enhanced bioavailability, pH-responsive drug release, gene delivery. rsc.org |

| Functionalized Nanoparticles | Non-covalent or covalent attachment to gold, silica, or iron oxide nanoparticles. | Targeted delivery, controlled release, bio-imaging contrast agents. researchgate.net |

| Bio-hybrid Scaffolds | Integration into electrospun fibers or 3D-printed scaffolds for tissue engineering. | Enhanced cell adhesion, controlled release of growth factors. |

Further Elucidation of Structure-Activity Relationships in DL-Histidine-Rich Peptides

A critical area of future research is to understand how the specific sequence and stereochemistry of this compound determine its biological or material function. Structure-activity relationship (SAR) studies are essential for the rational design of new molecules with improved properties.

The presence of three histidine residues suggests potential for cooperative effects in metal binding or proton buffering. osu.edu The glycine spacer likely provides conformational flexibility, allowing the histidine side chains to orient themselves for optimal interaction with a target. ucsb.edu The N-terminal acetyl group and C-terminal hydroxyl group cap the peptide, removing the terminal charges and potentially influencing its membrane permeability and aggregation behavior.

Advancements in Methodologies for Synthesis and Biophysical Characterization of Complex Peptides

The synthesis and characterization of a heterochiral peptide like this compound pose specific challenges that drive the need for advanced methodologies.

Synthesis: While solid-phase peptide synthesis (SPPS) is a well-established technique, the synthesis of peptides containing D-amino acids requires access to high-purity protected D-amino acid building blocks. nbinno.com The repetitive histidine sequence can also present synthetic hurdles, such as side reactions on the imidazole ring. The synthesis of heterochiral peptides, where D- and L-amino acids are deliberately mixed, is an area of active research, with a focus on creating novel polymeric materials and pseudoproteins. nih.gov Future work could explore more efficient and scalable synthetic routes for this class of peptides.

Biophysical Characterization: Determining the three-dimensional structure and dynamic behavior of this peptide is crucial for understanding its function. Due to the mixed chirality, it is unlikely to form canonical secondary structures, making its structural analysis more complex. A combination of advanced biophysical techniques will be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques (COSY, TOCSY, NOESY, HSQC) are powerful for determining the solution structure and conformation of peptides. nih.govtricliniclabs.comnmims.edu These methods can provide detailed information on bond connectivities and through-space proximities between atoms, allowing for the elucidation of the peptide's folded state.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the exact mass and sequence of the synthesized peptide. nih.govub.edu Tandem MS (MS/MS) can be used to verify the amino acid sequence by analyzing the fragmentation patterns of the peptide. osu.edu

Fundamental Understanding of DL-Peptide Chirality and its Influence on Functionality

Chirality is a fundamental property of biological molecules, and its role in peptide self-assembly and function is a major area of research. rsc.orgnih.gov The presence of both D and L amino acids in this compound provides a valuable model system to explore fundamental questions about how chirality at the molecular level dictates structure and function at the supramolecular and macroscopic levels.

Research in this area would seek to understand the "rules" of self-assembly for heterochiral peptides. researchgate.net For instance, does the peptide self-sort, with L- and D-peptides assembling separately, or does it co-assemble into integrated structures? Studies on other heterochiral systems have shown that mixed chirality can lead to novel morphologies, such as helical tapes, that are not observed in the corresponding homochiral systems. nih.govacs.org The specific pattern of D and L residues can have a profound impact on the resulting nanostructures. nih.govacs.org

Furthermore, investigating the interactions of this heterochiral peptide with biological systems, which are themselves chiral, is a key research direction. The incorporation of D-amino acids is a known strategy to increase peptide stability against degradation by proteases, which are evolved to recognize L-amino acids. nih.govbiosyntan.de However, this change in chirality can also fundamentally alter the way the peptide interacts with its biological targets. nih.gov Understanding these interactions could lead to the design of more effective and stable peptide-based therapeutics. For example, partial D-amino acid substitution has been shown to be a useful technique for improving the in vivo activity of antimicrobial peptides. nih.govrsc.org The unique conformational properties endowed by the DL-histidine residues could lead to novel binding modes and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.